Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

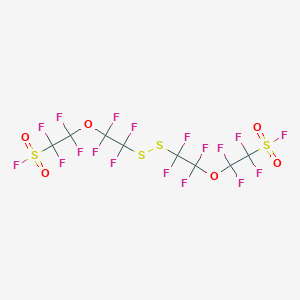

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide is a specialized chemical compound with the molecular formula

C8F18O6S4

and a molecular weight of 662.31 g/mol . This compound is characterized by its unique structure, which includes two fluorsulfonyl groups and a perfluorinated ether backbone. It is primarily used in advanced chemical research and industrial applications due to its unique chemical properties.Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the perfluorinated ether backbone. This can be achieved through the oligomerization of hexafluoropropylene oxide.

Introduction of Fluorsulfonyl Groups: The fluorsulfonyl groups are introduced via a sulfonylation reaction. This involves the reaction of the perfluorinated ether with a sulfonyl chloride in the presence of a base such as triethylamine.

Formation of Disulfide Linkage: The final step involves the formation of the disulfide linkage. This can be achieved by oxidizing the thiol precursors using an oxidizing agent like hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.

Reduction: Reduction of this compound typically results in the cleavage of the disulfide bond, yielding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products

Sulfonic Acids: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of advanced materials.

Biology: Employed in the study of protein disulfide bonds and as a tool for modifying biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.

Industry: Utilized in the production of high-performance polymers and coatings, especially in environments requiring chemical resistance.

Mechanism of Action

The mechanism by which Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in biochemical processes, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function.

Comparison with Similar Compounds

Similar Compounds

Bis(2-chloroethyl) disulfide: Known for its use in chemical warfare as mustard gas.

Bis(2-hydroxyethyl) disulfide: Used in the synthesis of thiol-containing compounds.

Bis(4-nitrophenyl) disulfide:

Uniqueness

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide stands out due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Biological Activity

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological models, and relevant case studies.

This compound is characterized by its perfluorinated chains and sulfonyl groups, which contribute to its stability and reactivity. The compound's structure can be represented as follows:

This structure enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Preliminary studies suggest that it may act through the following mechanisms:

- Membrane Disruption : The perfluorinated chains can integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : The sulfonyl groups may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to cytotoxic effects.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 45.0 | Significant morphological changes observed |

| A549 | 60.5 | Moderate cytotoxicity |

| MCF-7 | 50.3 | Induction of apoptosis |

| RKO | 40.2 | High sensitivity noted |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with HeLa cells showing the highest sensitivity.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound induces apoptosis through the mitochondrial pathway. Key findings include:

- Mitochondrial Membrane Potential (MMP) : A significant decrease in MMP was observed at concentrations above 30 µM.

- Caspase Activation : Increased activity of caspases 3 and 9 was detected, indicating the activation of apoptotic pathways.

Case Studies

Recent case studies have explored the environmental impact and biological implications of perfluorinated compounds, including this compound. For instance:

- Environmental Persistence : Research highlighted the compound's resistance to degradation, leading to accumulation in aquatic ecosystems.

- Toxicological Assessments : Studies reported associations between exposure to perfluorinated compounds and adverse health outcomes in animal models, including liver toxicity and immune system alterations.

Properties

Molecular Formula |

C8F18O6S4 |

|---|---|

Molecular Weight |

662.3 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethyl]disulfanyl]ethoxy]ethanesulfonyl fluoride |

InChI |

InChI=1S/C8F18O6S4/c9-1(10,31-3(13,14)7(21,22)35(25,27)28)5(17,18)33-34-6(19,20)2(11,12)32-4(15,16)8(23,24)36(26,29)30 |

InChI Key |

WFONBBSFKILHTE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)SSC(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.